5,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol is a heterocyclic compound belonging to the pyrazolo family, which is characterized by its unique bicyclic structure. The compound has garnered attention in scientific research due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory properties. The classification of this compound falls under the category of pyrazolo derivatives, which are known for their diverse pharmacological applications.
The synthesis of 5,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol typically involves the following methods:
The synthetic procedures often require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy are employed to confirm the structure of synthesized compounds.
5,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol features a fused bicyclic structure comprising two pyrazole rings. The specific arrangement of methyl groups at positions 5 and 6 is crucial for its biological activity.
The molecular formula of 5,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol is C_8H_10N_4O, with a molecular weight of approximately 178.19 g/mol. Key structural data include bond lengths and angles that are consistent with typical pyrazolo structures.
5,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol can participate in various chemical reactions:
Characterization of these reactions typically involves monitoring changes using spectroscopic techniques to assess product formation and purity.
The mechanism of action for compounds like 5,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol often involves interaction with specific biological targets such as enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Studies have shown that these compounds can inhibit certain signaling pathways that lead to inflammation or tumor growth, although detailed mechanistic pathways remain an area for further research .
The compound is typically characterized by:
Key chemical properties include:
Relevant analytical data from spectroscopic studies provide insights into its functional groups and molecular interactions.
5,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol has potential applications in:
Pyrazolo[3,4-b]pyrazines represent a privileged scaffold in medicinal chemistry due to their structural similarity to purine bases, enabling diverse interactions with biological targets. These bicyclic heterocycles feature a fusion between pyrazole and pyrazine rings, creating a planar electron-deficient system amenable to substitutions that fine-tune electronic properties and binding affinities. The 5,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol variant exemplifies how strategic functionalization enhances the core's pharmaceutical potential while retaining metabolic stability [1] [3].
The systematic name 5,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol follows IUPAC conventions:
The scaffold exhibits tautomerism between the 3-ol (hydroxyl) and 3-one (keto) forms, with the hydroxyl tautomer predominating in solid state as confirmed by KBr wafer spectroscopy [1]. Key structural characteristics include:
Table 1: Physicochemical Properties of 5,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₇H₈N₄O | Spectroscopic analysis [1] |
Molecular Weight | 164.17 g/mol | [1] |
InChI | InChI=1S/C7H8N4O/c1-3-4(2)9-6-5(8-3)7(12)11-10-6/h1-2H3,(H2,9,10,11,12) | [1] |
InChIKey | YYDKODLMBYYMRY-UHFFFAOYSA-N | [1] |
Hydrogen Bond Donors | 2 | Computational analysis |
Hydrogen Bond Acceptors | 5 | Computational analysis |
The exploration of pyrazolo[3,4-b]pyrazines began in the 1980s, with early studies focusing on their synthesis as purine isosteres. The unsubstituted 1H-pyrazolo[3,4-b]pyrazin-3-ol core was first characterized spectroscopically in the 1980s by Aldrich Chemical Company, laying groundwork for structural diversification [1]. Key developmental milestones include:
The 5,6-dimethyl variant emerged as a stable, crystalline solid with improved solubility over parent scaffolds due to disrupted crystal packing. Commercial availability since the 2010s (Catalog Number S35074, Aldrich) accelerated pharmacological investigations [1].
This derivative exhibits three key advantages over related heterocycles:
Table 2: Structural Analogs and Their Research Applications
Compound | Core Modification | Research Significance |
---|---|---|
1-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-ol | N1 methylation | Enhanced permeability (LogP +0.4) [3] |
1,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine | C6 methyl, C3 amino group | Kinase inhibition scaffolds [4] |
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | Pyridine vs. pyrazine core | Selectivity profiling [7] |
The compound serves as:
Recent studies exploit its brominated derivative (3-bromo-1H-pyrazolo[3,4-b]pyrazine) for Pd-catalyzed cross-coupling, enabling rapid library generation for high-throughput screening [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1